2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Kinase hinge-binding Hydrogen-bond donor Scaffold selection

2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 370589-66-5) is a small-molecule heterocyclic building block belonging to the 7‑azaindole benzamide class. Its core comprises a 1H-pyrrolo[2,3‑b]pyridine (7‑azaindole) fragment linked via an amide bond to a 2‑methylphenyl ring.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 370589-66-5
Cat. No. B3263246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
CAS370589-66-5
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C3C=CNC3=NC=C2
InChIInChI=1S/C15H13N3O/c1-10-4-2-3-5-11(10)15(19)18-13-7-9-17-14-12(13)6-8-16-14/h2-9H,1H3,(H2,16,17,18,19)
InChIKeyYRKIIWZSEFWCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 370589-66-5) – Core Structural Profile & Kinase-Targeted Scaffold Rationale


2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide (CAS 370589-66-5) is a small-molecule heterocyclic building block belonging to the 7‑azaindole benzamide class. Its core comprises a 1H-pyrrolo[2,3‑b]pyridine (7‑azaindole) fragment linked via an amide bond to a 2‑methylphenyl ring . The pyrrolo[2,3‑b]pyridine scaffold is a privileged kinase‑hinge‑binding motif extensively exploited in medicinal chemistry [1], while the 2‑methylbenzamide moiety introduces a steric and electronic perturbation that distinguishes this compound from simpler unsubstituted or N‑methylated analogues available in screening collections.

Why 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide Cannot Be Interchanged with Common Azaindole Benzamide Analogues


Close analogues such as 2-(1-methyl‑1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide (Hit2Lead SC‑40489159) and (R)‑4‑(1‑aminoethyl)‑N‑(1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide (Y‑33075) [1] share the 7‑azaindole‑benzamide skeleton but diverge at two critical positions. The N(1)‑methylation of the pyrrole ring in SC‑40489159 eliminates the hydrogen‑bond‑donor capacity of the azaindole N–H, which can drastically alter kinase hinge‑binding geometry [2]. Conversely, the 4‑(1‑aminoethyl) substituent in Y‑33075 introduces a basic amine that drives potent ROCK inhibition (Ki = 2.3 nM) [1], a pharmacological profile that is absent in the unadorned 2‑methylbenzamide derivative. Generic substitution therefore risks selecting a compound with either unintended polypharmacology (Y‑33075) or loss of a key binding interaction (SC‑40489159), making procurement decisions based solely on core scaffold similarity unreliable.

Head‑to‑Head Quantitative Differentiation: 2‑Methyl‑N‑(1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide vs. Structural Analogs


Hydrogen‑Bond Donor Capacity: Free N–H Azaindole vs. N‑Methylated Analog

The target compound retains a free pyrrole N–H group capable of acting as a hydrogen‑bond donor (tPSA = 57.78 Ų, H‑Donors = 2) . In contrast, the closest commercial screening analog 2‑(1‑methyl‑1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide (Hit2Lead SC‑40489159) has the pyrrole nitrogen methylated, reducing its H‑Donor count to 1 (tPSA = 60.9 Ų) . The loss of the N–H donor in the 1‑methyl analog abolishes a key hinge‑binding hydrogen bond that is frequently exploited by 7‑azaindole kinase inhibitors [1].

Kinase hinge-binding Hydrogen-bond donor Scaffold selection

Lipophilicity Modulation by ortho‑Methyl Substitution: LogP Comparison with Unsubstituted Benzamide Baseline

The 2‑methyl substituent on the benzamide ring increases calculated lipophilicity to LogP = 3.12 , compared to a predicted LogP of ≈2.30 for the unsubstituted benzamide analog 2‑(1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide (estimated from the 1‑methyl congener SC‑40489159) . This moderate increase in LogP can enhance passive membrane permeability while remaining within the drug‑like property space (Rule of Five LogP <5).

Lipophilicity ADME optimization Fragment growing

Rotatable Bond Economy: Maintaining Conformational Restriction vs. Flexible Analogues

The target compound possesses only 2 rotatable bonds (Rotatable_Bonds = 2) , identical to the rigid 2‑(1‑methyl‑1H‑pyrrolo[2,3‑b]pyridin‑4‑yl)benzamide scaffold . In contrast, the potent ROCK inhibitor Y‑33075 introduces an aminoethyl side chain, increasing the rotatable bond count to 3 or 4 depending on protonation state [1]. Fewer rotatable bonds correlate with reduced entropic penalty upon target binding and are preferred in fragment‑based screening libraries [2].

Conformational restriction Ligand efficiency Fragment design

Optimal Procurement and Experimental Scenarios for 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide


Fragment‑Based Kinase Inhibitor Screening – Hinge‑Binder Library Design

With its free azaindole N–H donor and low rotatable bond count, this compound is ideally suited as a hinge‑binding fragment in primary biochemical screens against kinase panels. Unlike the N‑methylated analog, it preserves the full hydrogen‑bonding potential required for hinge recognition [Section 3, Evidence 1], making it the preferred choice for fragment libraries targeting ATP‑competitive kinase inhibition [1].

Structure‑Activity Relationship (SAR) Exploration at the Benzamide ortho Position

The 2‑methyl group provides a defined, modest increase in lipophilicity (Δ LogP ≈ +0.8) relative to the unsubstituted benzamide core [Section 3, Evidence 2]. Medicinal chemistry teams seeking to explore vector tolerance and hydrophobic pocket occupancy at the solvent‑exposed front of the ATP site can use this compound as a reference point, avoiding the polypharmacology introduced by the aminoethyl substituent present in Y‑33075 [2].

Selective Kinase Probe Development Differentiated from ROCK‑Biased Scaffolds

Because the compound lacks the basic amine side chain that drives potent ROCK inhibition (Ki = 2.3 nM for Y‑33075) [2], it serves as a clean starting point for developing kinase probes where ROCK activity is undesirable. Researchers aiming at kinases such as TYK2 or JAK family members, where 4‑aminopyridine benzamide scaffolds have proven effective [3], can use this compound to avoid confounding ROCK‑mediated cellular effects.

Computational Chemistry and Docking Model Calibration

The well‑defined, rigid structure (only 2 rotatable bonds) and precisely characterized physicochemical parameters (LogP, tPSA, H‑Donor count) [Section 3, Evidence 1–3] make this compound an excellent test ligand for calibrating docking grids and validating scoring functions on the 7‑azaindole hinge‑binding pharmacophore, a scaffold for which extensive crystallographic data exist [1].

Quote Request

Request a Quote for 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.